molecular formula C18H22N2O5S B2817126 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide CAS No. 899739-56-1

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2817126
CAS No.: 899739-56-1
M. Wt: 378.44
InChI Key: KLCIXMIAJYZXRO-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is an organic compound with a complex structure that includes methoxy, benzyl, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-methoxybenzylamine with a sulfonyl chloride to form a sulfonamide intermediate, which is then reacted with an appropriate benzoyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methylbenzyl)benzamide: Similar structure but with a methyl group instead of a sulfamoyl group.

    4-methoxybenzenamide, N-(4-methoxyphenyl): Lacks the sulfamoyl and ethyl groups.

Uniqueness

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is unique due to the presence of both methoxy and sulfamoyl groups, which can impart distinct chemical and biological properties compared to similar compounds .

Biological Activity

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of methoxy and sulfamoyl groups, which contribute to its unique biological properties. The IUPAC name for this compound is 4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide.

PropertyValue
Molecular FormulaC18H22N2O5S
Molecular Weight378.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulate receptor activity, impacting various signaling pathways. Preliminary studies suggest that it could inhibit certain kinases, which are critical in cancer cell proliferation and survival.

Antitumor Activity

Recent research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a related study demonstrated that compounds with similar structural motifs showed potent inhibitory effects on tumor growth in various cancer cell lines, with IC50 values in the low micromolar range .

Case Study:
In a study evaluating the antitumor efficacy of sulfamoyl-containing benzamides, it was found that compounds similar to this compound effectively inhibited cell proliferation in models of colon cancer. The most active compounds achieved IC50 values below 1 μM against HCT116 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an antimicrobial agent .

Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison with Standard
E. coli50Comparable to ceftriaxone
S. aureus40Comparable to ampicillin

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models . This suggests a potential application in treating inflammatory diseases.

Properties

IUPAC Name

4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-24-16-7-3-14(4-8-16)13-20-26(22,23)12-11-19-18(21)15-5-9-17(25-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCIXMIAJYZXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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